molecular formula C19H21ClN2O2 B10881426 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B10881426
M. Wt: 344.8 g/mol
InChI Key: LYLGPLGYCLFXJO-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the introduction of the phenoxyethanone group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an antagonist or agonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is unique due to the presence of the phenoxyethanone moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain receptors or influence its pharmacokinetic profile, making it a valuable compound for specific research and therapeutic applications .

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)14-21-10-12-22(13-11-21)19(23)15-24-18-4-2-1-3-5-18/h1-9H,10-15H2

InChI Key

LYLGPLGYCLFXJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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